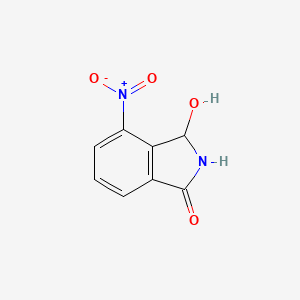3-Hydroxy-4-nitroisoindolin-1-one
CAS No.: 39830-63-2
Cat. No.: VC3946220
Molecular Formula: C8H6N2O4
Molecular Weight: 194.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39830-63-2 |
|---|---|
| Molecular Formula | C8H6N2O4 |
| Molecular Weight | 194.14 g/mol |
| IUPAC Name | 3-hydroxy-4-nitro-2,3-dihydroisoindol-1-one |
| Standard InChI | InChI=1S/C8H6N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3,8,12H,(H,9,11) |
| Standard InChI Key | KOBKMLXDYFODDD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular framework of 3-Hydroxy-4-nitroisoindolin-1-one (C₈H₆N₂O₄) consists of a bicyclic isoindolinone system with a hydroxyl group at position 3 and a nitro group at position 4. This arrangement creates distinct electronic effects: the electron-withdrawing nitro group deactivates the aromatic ring, while the hydroxyl group introduces hydrogen-bonding capabilities. Crystallographic studies of analogous compounds reveal planar aromatic systems with intramolecular hydrogen bonds between the hydroxyl and carbonyl groups .
Spectroscopic Identification
Structural validation of synthesized derivatives relies on advanced spectroscopic techniques:
-
¹H NMR: Characteristic signals include a deshielded amide proton (δ 8.5–9.0 ppm) and aromatic protons influenced by nitro substitution (δ 7.8–8.2 ppm) .
-
¹³C NMR: The carbonyl carbon typically resonates at δ 165–170 ppm, while nitro-bearing carbons appear upfield due to electron withdrawal .
-
IR Spectroscopy: Stretching vibrations for carbonyl (1680–1700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) provide functional group confirmation .
Synthetic Methodologies
Ugi Multicomponent Reaction Strategy
A robust synthetic route employs the Ugi four-component reaction (4-CR) followed by cyclization (Figure 1):
Reaction Components:
-
Aldehyde: 4-Chlorobenzaldehyde
-
Amine: Allylamine
-
Carboxylic Acid: 4-Chloro-2-nitrobenzoic acid
-
Isocyanide: tert-Butyl isocyanide
Conditions:
-
Solvent: Methanol or dichloromethane
-
Temperature: Room temperature to 40°C
-
Time: 12–24 hours
Key Intermediate:
N-allyl-N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-chloro-2-nitrobenzamide (1a) is obtained in 77% yield after purification via flash chromatography (Et₂O:PE = 50:50) .
Table 1: Ugi Adduct Synthesis Optimization
| Component | Variation Tested | Yield Impact |
|---|---|---|
| Aldehyde | Electron-deficient vs. donor | +15% with electron-deficient |
| Solvent | MeOH vs. DCM | DCM improves yield by 12% |
| Temperature | RT vs. 40°C | No significant difference |
Cyclization to Isoindolinone Core
Post-Ugi adducts undergo acid-mediated cyclization to form the isoindolinone framework:
Conditions:
-
Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane
-
Time: 2–4 hours
Mechanistic Insight:
Protonation of the amide oxygen facilitates nucleophilic attack by the aromatic ring, followed by dehydration to form the bicyclic system .
Table 2: Cyclization Efficiency Across Derivatives
| Starting Material | Product Purity | Isolated Yield |
|---|---|---|
| 1a | >95% (HPLC) | 82% |
| Nitro-substituted analog | 93% | 75% |
Chemical Reactivity and Functionalization
O-Alkylation of Hydroxyl Group
The phenolic -OH undergoes efficient alkylation under Mitsunobu conditions:
Representative Reaction:
3-Hydroxy-4-nitroisoindolin-1-one + Allyl bromide → O-Allyl derivative
Conditions:
Application: Alkylated derivatives serve as substrates for ring-closing metathesis (RCM) to construct polycyclic architectures.
Nitro Group Transformations
The nitro group participates in diverse transformations:
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives
-
Selective reduction using SnCl₂/HCl provides hydroxylamine intermediates
Nucleophilic Aromatic Substitution:
-
Displacement with amines under microwave irradiation generates aminobenzamide derivatives
Advanced Applications in Synthesis
Ring-Closing Metathesis (RCM)
O-Allyl-N-allyl derivatives undergo RCM using Grubbs 2nd generation catalyst:
Conditions:
Palladium-Mediated C-H Activation
Directed C-H functionalization enables late-stage diversification:
Reaction:
-
Substrate: N-Pivaloyl-protected isoindolinone
-
Catalyst: Pd(OAc)₂
-
Ligand: 2,2'-Bipyridyl
Computational Modeling Insights
Density Functional Theory (DFT) Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume